Molecular Weight and Physicochemical Profile: Quantitative Differentiation from Non-Halogenated and Bromo-Analogs
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (C9H10INO, MW: 275.09 g/mol) differs significantly in molecular weight and physicochemical properties from its closest analogs, directly impacting its suitability for specific research applications . Compared to the non-methylated analog 1-(2-amino-5-iodophenyl)ethanone (C8H8INO, MW: 261.06 g/mol), the target compound exhibits a 14.03 g/mol increase in molecular weight, corresponding to the addition of a methyl group . This modification influences lipophilicity, metabolic stability, and binding pocket compatibility. Additionally, compared to the bromo-substituted analog 1-(2-amino-5-bromo-3-methylphenyl)ethan-1-one (C9H10BrNO, MW: 228.09 g/mol), the target compound shows a 47.00 g/mol increase in molecular weight due to iodine substitution . This difference in halogen mass is critical for applications requiring heavy atom labeling for X-ray crystallography phase determination or for modulating the compound's pharmacokinetic profile via halogen bonding interactions .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 275.09 g/mol |
| Comparator Or Baseline | 1-(2-Amino-5-iodophenyl)ethanone (CAS 857560-57-7): 261.06 g/mol; 1-(2-Amino-5-bromo-3-methylphenyl)ethan-1-one (CAS 2091556-90-8): 228.09 g/mol |
| Quantified Difference | +14.03 g/mol vs. non-methylated analog; +47.00 g/mol vs. bromo analog |
| Conditions | Calculated from molecular formula |
Why This Matters
Precise molecular weight is essential for accurate molarity calculations in biochemical assays and for applications requiring heavy atom labeling, ensuring experimental reproducibility.
